Cas no 1587-09-3 (3,3a,4,5,6,7-hexahydro-2h-indazol-3-one)

3,3a,4,5,6,7-hexahydro-2h-indazol-3-one 化学的及び物理的性質
名前と識別子
-
- 3H-Indazol-3-one,2,3a,4,5,6,7-hexahydro-
- 2,3a,4,5,6,7-hexahydroindazol-3-one
- 1,2,4,5,6,7-hexahydro-indazol-3-one
- 2,3a,4,5,6,7-hexahydro-3h-indazol-3-one
- 3,4-Tetramethylen-2-pyrazolin-5-on
- 3,4-tetramethylene-2-pyrazolin-5-one
- 3,4-tetramethylene-5-pyrazolone
- 3,4-Tetramethylen-pyrazolon-(5)
- 4,5,6,7-tetrahydro-(3aH)indazolin-3-one
- AC1L5R25
- AC1Q6H0A
- AC1Q6LNJ
- AR-1D2249
- CTK4C9809
- NSC131101
- 1587-09-3
- DTXSID10299504
- F0896-0321
- 4,5,6,7-Tetrahydro-2H-indazol-3(3aH)-one
- 3H-Indazol-3-one, 2,3a,4,5,6,7-hexahydro-
- CS-0318481
- 3,3a,4,5,6,7-hexahydro-2H-indazol-3-one
- AKOS002238544
- AKOS016051703
- 2,3A,4,5,6,7-HEXAHYDRO-INDAZOL-3-ONE
- NSC-131101
- 3,3a,4,5,6,7-hexahydro-2h-indazol-3-one
-
- インチ: InChI=1S/C7H10N2O/c10-7-5-3-1-2-4-6(5)8-9-7/h5H,1-4H2,(H,9,10)
- InChIKey: RSDWEZRGVYEMJI-UHFFFAOYSA-N
- ほほえんだ: O=C1NN=C2CCCCC12
計算された属性
- せいみつぶんしりょう: 138.0794
- どういたいしつりょう: 138.079312947g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 10
- 回転可能化学結合数: 0
- 複雑さ: 198
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 41.5Ų
- 疎水性パラメータ計算基準値(XlogP): 0.5
じっけんとくせい
- PSA: 41.46
- LogP: 0.42680
3,3a,4,5,6,7-hexahydro-2h-indazol-3-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM238267-10g |
4,5,6,7-Tetrahydro-2H-indazol-3(3aH)-one |
1587-09-3 | 97% | 10g |
$1246 | 2022-06-12 | |
Chemenu | CM238267-1g |
4,5,6,7-Tetrahydro-2H-indazol-3(3aH)-one |
1587-09-3 | 97% | 1g |
$415 | 2021-08-04 | |
Chemenu | CM238267-10g |
4,5,6,7-Tetrahydro-2H-indazol-3(3aH)-one |
1587-09-3 | 97% | 10g |
$1246 | 2021-08-04 | |
TRC | A235901-100mg |
3,3a,4,5,6,7-hexahydro-2h-indazol-3-one |
1587-09-3 | 100mg |
$ 70.00 | 2022-06-08 | ||
Chemenu | CM238267-25g |
4,5,6,7-Tetrahydro-2H-indazol-3(3aH)-one |
1587-09-3 | 97% | 25g |
$2078 | 2022-06-12 | |
Life Chemicals | F0896-0321-0.5g |
3,3a,4,5,6,7-hexahydro-2H-indazol-3-one |
1587-09-3 | 95%+ | 0.5g |
$169.0 | 2023-11-21 | |
Life Chemicals | F0896-0321-5g |
3,3a,4,5,6,7-hexahydro-2H-indazol-3-one |
1587-09-3 | 95%+ | 5g |
$852.0 | 2023-11-21 | |
Chemenu | CM238267-1g |
4,5,6,7-Tetrahydro-2H-indazol-3(3aH)-one |
1587-09-3 | 97% | 1g |
$415 | 2022-06-12 | |
Chemenu | CM238267-5g |
4,5,6,7-Tetrahydro-2H-indazol-3(3aH)-one |
1587-09-3 | 97% | 5g |
$935 | 2022-06-12 | |
Chemenu | CM238267-5g |
4,5,6,7-Tetrahydro-2H-indazol-3(3aH)-one |
1587-09-3 | 97% | 5g |
$935 | 2021-08-04 |
3,3a,4,5,6,7-hexahydro-2h-indazol-3-one 関連文献
-
Igor B. Krylov,Stanislav A. Paveliev,Boris N. Shelimov,Boris V. Lokshin,Irina A. Garbuzova,Viktor A. Tafeenko,Vladimir V. Chernyshev,Alexander S. Budnikov,Gennady I. Nikishin,Alexander O. Terent'ev Org. Chem. Front. 2017 4 1947
3,3a,4,5,6,7-hexahydro-2h-indazol-3-oneに関する追加情報
3H-Indazol-3-one,2,3a,4,5,6,7-hexahydro- (CAS No. 1587-09-3): A Comprehensive Overview
3H-Indazol-3-one,2,3a,4,5,6,7-hexahydro- (CAS No. 1587-09-3) is a heterocyclic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique indazole core structure, is widely studied for its potential applications in drug discovery and development. The hexahydro modification of the indazol-3-one framework enhances its stability and bioavailability, making it a valuable scaffold for designing novel therapeutic agents.
The chemical structure of 3H-Indazol-3-one,2,3a,4,5,6,7-hexahydro- features a fused bicyclic system, which is a common motif in many biologically active molecules. Researchers have explored its derivatives for their potential roles in modulating various biological pathways, including inflammation, neurodegeneration, and cancer. The compound's versatility and adaptability have made it a subject of interest in high-throughput screening and structure-activity relationship (SAR) studies.
One of the most compelling aspects of 3H-Indazol-3-one,2,3a,4,5,6,7-hexahydro- is its potential in addressing current healthcare challenges. For instance, the rise of antibiotic-resistant bacteria has spurred interest in novel antimicrobial agents, and this compound's derivatives have shown promise in preliminary studies. Additionally, its application in central nervous system (CNS) disorders aligns with the growing demand for treatments targeting Alzheimer's disease and Parkinson's disease.
From a synthetic chemistry perspective, 3H-Indazol-3-one,2,3a,4,5,6,7-hexahydro- serves as a versatile intermediate. Its reactivity allows for the introduction of various functional groups, enabling the creation of diverse libraries of compounds for drug discovery. The compound's compatibility with modern green chemistry principles, such as reduced solvent use and energy-efficient reactions, further enhances its appeal in sustainable pharmaceutical manufacturing.
The market for 3H-Indazol-3-one,2,3a,4,5,6,7-hexahydro- and its derivatives is expected to grow, driven by increasing investments in pharmaceutical R&D and the demand for innovative therapies. Companies specializing in custom synthesis and contract research are actively exploring its commercial potential, particularly in the development of small-molecule drugs. Furthermore, advancements in computational chemistry and AI-driven drug design are accelerating the discovery of new applications for this compound.
In conclusion, 3H-Indazol-3-one,2,3a,4,5,6,7-hexahydro- (CAS No. 1587-09-3) represents a promising area of research with broad implications for medicine and industry. Its unique structural features, combined with its potential therapeutic applications, make it a compound of significant scientific and commercial interest. As research continues to uncover its full potential, this molecule is poised to play a pivotal role in addressing some of the most pressing health challenges of our time.
1587-09-3 (3,3a,4,5,6,7-hexahydro-2h-indazol-3-one) 関連製品
- 6628-22-4(3,4-Dimethyl-5-pyrazolone)
- 1266569-94-1(UTPγS trisodium salt)
- 2802-08-6(trans-4-(Dimethylamino)-3-buten-2-one)
- 1394776-39-6(2-bromo-N-(2-fluorophenyl)pyridine-4-carboxamide)
- 1239842-00-2(1-3-(thiophen-2-yl)-1,2,4-oxadiazol-5-ylcyclohexan-1-amine)
- 52393-53-0((3S,5R)-1,7-diphenylheptane-3,5-diol)
- 2137573-62-5(Methyl 4-methyl-2-(trifluoromethyl)furo[3,2-b]pyrrole-5-carboxylate)
- 155205-65-5(7,15-Dihydroxydehydroabietic acid methyl ester)
- 499796-64-4(1,7-Heptanediamine, N1-[4-[4-methyl-2-[4-(trifluoromethyl)phenyl]-5-thiazolyl]-2-pyrimidinyl]-)
- 1214339-24-8(2-(5-(Pyridin-4-yl)-1h-indol-3-yl)acetonitrile)



